molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol

Cat. No.: B589640
CAS No.: 132416-36-5
M. Wt: 277.4 g/mol
InChI Key: HTXYDPFOHWAMGH-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Phenylacetaldehyde derivatives.

    Reduction: Corresponding alkanes.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.

    Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.

Mechanism of Action

The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.

    1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.

Uniqueness

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.

Properties

CAS No.

132416-36-5

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol

InChI

InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3

InChI Key

HTXYDPFOHWAMGH-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C

Canonical SMILES

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C

Origin of Product

United States

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